molecular formula C11H14ClNO4S B1417894 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1218722-33-8

2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid

Cat. No. B1417894
CAS RN: 1218722-33-8
M. Wt: 291.75 g/mol
InChI Key: VLACUDABPCZYEB-UHFFFAOYSA-N
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Description

“2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the molecular formula C11H14ClNO6S2 . It is used in research .


Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid” is characterized by the presence of a 4-chlorophenyl group, a methylsulfonyl group, and an amino group attached to a butanoic acid backbone .


Physical And Chemical Properties Analysis

“2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid” is a solid at room temperature . It has a molecular weight of 355.82 .

Scientific Research Applications

  • Molecular Docking and Nonlinear Optical Properties : A study by Vanasundari, Balachandran, Kavimani, and Narayana (2018) investigated the vibrational, structural, electronic, and optical properties of similar butanoic acid derivatives. They found these compounds to have potential as nonlinear optical materials, and molecular docking studies suggested biological activities, particularly in inhibiting Placenta Growth Factor (PIGF-1) (Vanasundari et al., 2018).

  • Crystal Engineering and Pharmaceutical Applications : Báthori and Kilinkissa (2015) researched the crystal structure and thermal analysis of multicomponent crystals formed between baclofen (a γ-amino acid related to 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid) and various acids. This study contributes to the understanding of crystal engineering, potentially influencing pharmaceutical formulation (Báthori & Kilinkissa, 2015).

  • Vibrational Studies and Molecular Docking Evaluation : Another study by Vanasundari, Balachandran, Kavimani, and Narayana (2017) focused on the spectroscopic investigation of a related butanoic acid derivative. Their research included a molecular docking evaluation, suggesting van der Waals interactions and potential for biological activity (Vanasundari et al., 2017).

  • Rhenium(V) Complexes with Amino Acids : Gagieva, Tautieva, Tsaloev, Galimov, Gagieva, and Belyaeva (2007) synthesized Rhenium(V) complexes with 2-amino-4-(methylthio)butanoic acid, a compound structurally similar to 2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid. This research contributes to the understanding of complex formation with amino acids (Gagieva et al., 2007).

  • Synthesis of New Heterocyclic Compounds : Sayed, Hamed, Meligi, Boraie, and Shafik (2003) explored the reaction of a similar butanoic acid derivative with antipyrin, leading to new heterocyclic compounds with potential biological activity (Sayed et al., 2003).

properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-3-10(11(14)15)13(18(2,16)17)9-6-4-8(12)5-7-9/h4-7,10H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLACUDABPCZYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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